![molecular formula C20H20N4O3S2 B2555987 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-46-2](/img/structure/B2555987.png)
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as PTTB, is a small molecule compound that has gained considerable attention in scientific research due to its potential therapeutic applications. PTTB is a member of the thiadiazole family of compounds, which are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Applications De Recherche Scientifique
- The compound’s structural features suggest potential anticancer properties. Researchers investigate its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies might focus on specific cancer types and molecular pathways affected by this compound .
- Inflammation plays a crucial role in various diseases. Scientists study the compound’s anti-inflammatory potential by assessing its impact on inflammatory markers, cytokines, and immune responses. Understanding its mode of action could lead to novel anti-inflammatory therapies .
- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease require effective treatments. Researchers investigate whether this compound can protect neurons, enhance cognitive function, or modulate neurotransmitter systems. Animal models and in vitro studies provide insights into its neuroprotective properties .
- The compound’s chemical structure suggests it might exhibit antimicrobial activity. Investigations focus on its efficacy against bacteria, fungi, and viruses. Researchers explore potential applications in treating infections or developing new antimicrobial agents .
- Metabolic syndrome, diabetes, and obesity are global health challenges. Scientists study how this compound affects glucose metabolism, lipid profiles, and insulin sensitivity. Preclinical models help identify its potential as a therapeutic agent for metabolic disorders .
- Cardiovascular diseases remain a leading cause of mortality. Researchers explore whether this compound has vasodilatory effects, reduces blood pressure, or prevents atherosclerosis. Mechanistic studies elucidate its impact on cardiovascular health .
Anticancer Research
Anti-inflammatory Activity
Neuroprotective Effects
Antimicrobial Properties
Metabolic Disorders
Cardiovascular Research
Propriétés
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-14-5-4-6-16(13-14)19-22-23-20(28-19)21-18(25)15-7-9-17(10-8-15)29(26,27)24-11-2-3-12-24/h4-10,13H,2-3,11-12H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVDWNLDOHHUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.